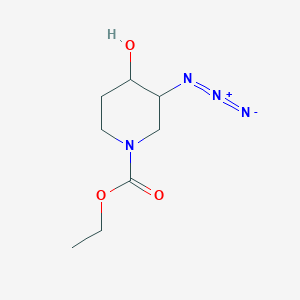

Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate

Description

Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by three key functional groups:

- An azido group (-N₃) at the 3-position,

- A hydroxyl group (-OH) at the 4-position,

- An ethyl carboxylate (-COOEt) at the 1-position.

Propriétés

IUPAC Name |

ethyl 3-azido-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3/c1-2-15-8(14)12-4-3-7(13)6(5-12)10-11-9/h6-7,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJFWZYTDZMKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative, such as 4-hydroxypiperidine.

Azidation: The hydroxyl group at the 3-position is converted to an azido group using reagents like sodium azide (NaN3) under appropriate conditions.

Esterification: The carboxyl group is esterified with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques like recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium azide (NaN3) for azidation reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mécanisme D'action

The mechanism of action of Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Ethyl 4-azidopiperidine-1-carboxylate

Structural Differences :

- The azido group is at the 4-position instead of the 3-position.

- Lacks the hydroxyl group at the 4-position.

Research Context :

Piperidine Derivatives with Carboximidamide or Pyrazole Moieties

Example 1 : 4-(3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide

- Structural Differences : Replaces the ethyl carboxylate with a carboximidamide group (-C(=NH)NH₂) and includes a complex heterocyclic substituent.

- Synthetic Methods : Utilizes palladium catalysis and silica gel chromatography , suggesting that similar purification techniques could apply to the target compound.

Example 2: Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate

- Structural Differences : Features a pyrazole ring instead of piperidine, with azido and carboxylate groups on adjacent carbons.

- Key Data: Melting Point: 115.9–161.2°C . Spectroscopy: Strong IR absorption at 2119 cm⁻¹ (azide stretch) and 1694 cm⁻¹ (ester C=O) .

General Trends in Azido-Carboxylate Compounds

- Reactivity : The azido group enables click chemistry (e.g., with alkynes), while the carboxylate can participate in ester hydrolysis or amide coupling.

- Stability : Azides are thermally sensitive; the hydroxyl group in the target compound may influence stability via intramolecular interactions.

- Biological Activity : Piperidine derivatives are common in CNS drug discovery, but hydroxylation (as in the target compound) may enhance water solubility or target binding.

Activité Biologique

Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate, also known as (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate has the molecular formula C₈H₁₄N₄O₃ and a molecular weight of 214.22 g/mol. Its structure includes an azido group (-N₃) and a hydroxyl group (-OH) attached to a piperidine ring, which enhances its reactivity and potential applications in various fields, including drug development and organic synthesis .

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₁₄N₄O₃ |

| Molecular Weight | 214.22 g/mol |

| Functional Groups | Azido (-N₃), Hydroxyl (-OH) |

| Stereochemistry | (3S,4S) |

The biological activity of ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is attributed to its ability to engage in bioorthogonal reactions due to the presence of the azido group. This allows for selective labeling and tracking of biomolecules in living organisms. The hydroxyl group can form hydrogen bonds with target proteins, potentially modulating their activity and function.

Interaction Studies

Research indicates that this compound interacts with various enzymes and receptors, influencing biochemical pathways. For instance, studies have demonstrated its binding affinity to histamine receptors, which are implicated in several cognitive disorders . The unique structure of this compound allows it to modulate receptor activity, making it a candidate for therapeutic exploration in conditions such as Alzheimer's disease and ADHD.

Case Studies

Several studies have explored the biological implications of ethyl 3-azido-4-hydroxypiperidine-1-carboxylate:

- Anticancer Activity : A study reported that derivatives of piperidine compounds exhibited cytotoxicity against cancer cell lines. Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate was found to enhance apoptosis induction in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .

- Antitubercular Evaluation : Research on benzothiazinone derivatives indicated that modifications involving piperidine moieties could lead to improved activity against tuberculosis. While not directly tested, the structural similarities suggest that ethyl 3-azido-4-hydroxypiperidine-1-carboxylate may also exhibit similar properties .

- Histamine Receptor Modulation : The compound's interactions with histamine receptors have been studied extensively, revealing its potential as a high-affinity ligand for these receptors. This interaction is crucial for understanding its role in modulating neurotransmitter release and cognitive functions .

Applications in Drug Development

Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate shows promise for various therapeutic applications:

- Neurological Disorders : Its ability to interact with neurotransmitter systems positions it as a candidate for treating cognitive disorders.

- Infectious Diseases : The compound's potential antitubercular activity suggests avenues for further exploration in infectious disease treatment.

Future Directions

Further research is needed to explore the full range of biological activities associated with ethyl 3-azido-4-hydroxypiperidine-1-carboxylate. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanisms of action will be essential for advancing its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives. For example, tert-butyl-protected analogs (e.g., rac-tert-butyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate) are synthesized using azide substitution reactions under controlled conditions. Key steps include:

- Step 1 : Hydroxyl group activation (e.g., tosylation or mesylation) for subsequent nucleophilic substitution.

- Step 2 : Azide introduction via NaN₃ in polar solvents (e.g., DMF) at 60–80°C for 12–24 hours.

- Step 3 : Esterification or deprotection using acidic/basic conditions (e.g., HCl in dioxane for tert-butyl removal).

- Critical Parameters : Reaction yields (~60–85%) depend on temperature control and azide handling due to explosion risks .

Q. How is the structural integrity of Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate validated?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., azide at C3, hydroxyl at C4).

- X-ray Crystallography : For unambiguous stereochemical assignment. SHELXL/SHELXS software is widely used for refinement, leveraging high-resolution data to resolve piperidine ring conformation and azide orientation .

- FT-IR : Azide stretching vibrations (~2100 cm) and hydroxyl peaks (~3400 cm) confirm functional groups.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : The azido group is thermally sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent decomposition. Avoid prolonged exposure to light or moisture, which can trigger side reactions (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How can Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate be utilized in click chemistry for drug discovery?

- Methodological Answer : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates. Example workflow:

- Reaction Design : React with terminal alkynes (e.g., propargyl-modified biomolecules) using CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at RT.

- Applications : Labeling peptides, glycans, or small-molecule probes for target engagement studies.

- Validation : LC-MS/MS to confirm triazole formation and quantify conjugation efficiency .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Use HPLC-MS to identify side products (e.g., over-alkylated piperidines).

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF), stoichiometry (exact azide equivalents), and reaction monitoring (TLC/qNMR).

- Case Study : Multi-step optimizations (e.g., adjusting NaN₃ concentration from 1.2 to 2.0 equiv.) improved yields from 60% to 85% in analogous piperidine carboxylates .

Q. How does the stereochemistry at C3 and C4 influence biological activity in derivatives?

- Methodological Answer : Enantioselective synthesis and activity screening are critical:

- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts (e.g., Ru-based for asymmetric hydroxylation).

- Biological Assays : Test (3R,4R)- vs. (3S,4S)-isomers in receptor-binding assays (e.g., GPCR targets).

- Data Interpretation : Molecular docking (AutoDock Vina) correlates stereochemistry with binding affinity differences (>10-fold in some kinase inhibitors) .

Q. What are the challenges in scaling up synthesis while maintaining azide stability?

- Methodological Answer : Scale-up risks include exothermic azide reactions and thermal runaway. Mitigation strategies:

- Process Safety : Use flow chemistry for controlled NaN₃ addition and heat dissipation.

- Purification : Avoid distillation (risk of azide decomposition); opt for column chromatography (silica gel, ethyl acetate/hexane).

- Case Study : Pilot-scale synthesis (>100 g) achieved 75% yield via continuous flow reactors with <5% impurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.